molecular formula C7H12F2O2 B8067401 3-Ethyl-2,2-difluoropentanoic acid

3-Ethyl-2,2-difluoropentanoic acid

Cat. No.: B8067401
M. Wt: 166.17 g/mol
InChI Key: OVKXQURIOMPYBT-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-difluoropentanoic acid is a fluorinated carboxylic acid characterized by a five-carbon backbone with two fluorine atoms at the C2 position and an ethyl substituent at C2. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and modulate acidity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-ethyl-2,2-difluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-5(4-2)7(8,9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXQURIOMPYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-difluoropentanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 3-ethyl-pentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-difluoropentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,2-difluoropentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors more effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs (fluorinated alkyl chains, carboxylic acid groups, or ethyl substituents) and are analyzed based on physicochemical properties, synthetic pathways, and applications:

Ethyl 3-Ethyl-2,2-difluoro-3-hydroxypentanoate (CAS: 168558-20-1)

  • Structure : A hydroxylated ester derivative with a molecular formula C₉H₁₆F₂O₃ (molar mass: 210.22 g/mol) .
  • Key Differences: Unlike 3-ethyl-2,2-difluoropentanoic acid, this compound contains an ester group and a hydroxyl moiety, making it more polar and less acidic.
  • Applications : Likely serves as an intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.

2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid (CAS: 1010422-63-5)

  • Structure : A shorter-chain difluorinated carboxylic acid with a four-carbon backbone and two difluoroethyl groups (exact mass: 188.046 g/mol) .
  • Acidity: Fluorine atoms at C2 and C4 enhance acidity compared to non-fluorinated butanoic acids.

3-Ethyl-2,5-pyrazinedipropanoic Acid

  • Structure : A pyrazine-containing dicarboxylic acid isolated from the marine fungus Daldinia eschscholzii .
  • Key Differences: The pyrazine ring introduces aromaticity and hydrogen-bonding sites, distinguishing it from aliphatic this compound.

3-Ethyl-2,4-pentanedione (CAS: N/A)

  • Structure : A diketone with ethyl and acetyl substituents (tautomeric mixture) .
  • Key Differences: The absence of fluorine and presence of ketone groups make it more lipophilic and less acidic than this compound.
  • Applications : Used as a chelating agent or precursor in organic synthesis.

Physicochemical and Functional Comparison Table

Compound Functional Groups Molar Mass (g/mol) Key Properties Applications
This compound Carboxylic acid, difluoro, ethyl Not reported High acidity, metabolic stability Hypothetical: Drug intermediates
Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate Ester, hydroxyl, difluoro 210.22 Polar, intermediate reactivity Synthetic intermediate
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid Carboxylic acid, difluoro 188.046 Enhanced acidity, short-chain Materials chemistry
3-Ethyl-2,5-pyrazinedipropanoic acid Pyrazine, dicarboxylic acid Not reported Aromatic, hydrogen-bonding Marine natural product
3-Ethyl-2,4-pentanedione Diketone, ethyl Not reported Lipophilic, chelating agent Organic synthesis

Research Findings and Limitations

  • Biological Activity: Pyrazine derivatives (e.g., 3-ethyl-2,5-pyrazinedipropanoic acid) from marine fungi show promise in drug discovery but lack direct comparison to fluorinated carboxylic acids .
  • Thermal Stability: Fluorinated esters (e.g., Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate) likely exhibit higher thermal stability than non-fluorinated analogs, though experimental data are unavailable .

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